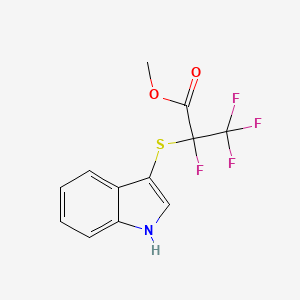
methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate is a synthetic organic compound that features a unique combination of fluorinated and indole moieties. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, combined with the highly electronegative fluorine atoms, makes this compound of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate typically involves the reaction of indole derivatives with fluorinated reagents under controlled conditions. One common method includes the use of a fluorinated propanoate precursor, which is reacted with an indole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving indole derivatives.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate involves its interaction with molecular targets through its indole and fluorinated moieties. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the fluorine atoms can form strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate
Uniqueness
Methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate is unique due to the presence of both the indole ring and multiple fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9F4NO2S |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-(1H-indol-3-ylsulfanyl)propanoate |
InChI |
InChI=1S/C12H9F4NO2S/c1-19-10(18)11(13,12(14,15)16)20-9-6-17-8-5-3-2-4-7(8)9/h2-6,17H,1H3 |
InChI Key |
JDNJCEPNLOWAEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(F)SC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















